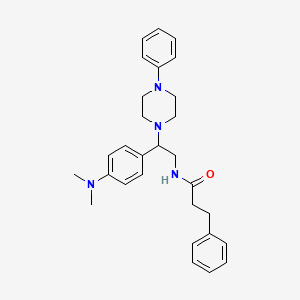
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylpropanamide” appears to be a complex organic compound. It contains several functional groups including an amide, a piperazine ring, and aromatic rings.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving amide coupling and ring formation.Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. The electron-donating dimethylamino group and electron-withdrawing amide group could create interesting electronic properties.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the compound’s reactivity. However, the presence of an amide group suggests it could participate in condensation or hydrolysis reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar groups like the amide could impact the compound’s solubility in different solvents.科学的研究の応用
Pharmacokinetics and Mechanism of Action
Pharmacokinetics in Humans and Animals : The pharmacokinetics of certain vasodilators, including compounds structurally similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylpropanamide, have been studied across various species. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) processes of such compounds, which are crucial for their development as therapeutic agents. For instance, nicardipine hydrochloride, a vasodilator with a somewhat similar structure, shows species-specific pharmacokinetic profiles and indicates the importance of understanding these parameters in drug development (Higuchi & Shiobara, 1980).
Action Mechanism Beyond Benzodiazepine Sites : Research into non-benzodiazepine anxiolytics has identified phenylpiperazine derivatives with anxiolytic-like activities without displacing 3H-diazepam binding, indicating a mechanism of action distinct from that of traditional benzodiazepines. This highlights the potential for compounds like N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylpropanamide to act on novel therapeutic targets (Lloyd et al., 1985).
Therapeutic Applications
Anxiolytic and Other CNS Activities : The exploration of compounds for their anxiolytic properties, without the side effects associated with benzodiazepines, such as sedation and dependency, is a significant area of research. Phenylpiperazine derivatives, structurally related to the compound , have shown promising anxiolytic-like activities in various animal models, suggesting the potential for developing new therapeutic agents for anxiety and related disorders (Lloyd et al., 1985).
Vasodilatory Effects : Studies on vasodilators, including those structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylpropanamide, provide insights into their potential applications in treating cardiovascular conditions. Understanding the pharmacokinetics and specific receptor interactions of these compounds is crucial for optimizing their efficacy and safety profiles (Higuchi & Shiobara, 1980).
Safety And Hazards
Without specific information, it’s difficult to assess the safety and hazards of this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
将来の方向性
The future directions for studying this compound would depend on its potential applications. If it has interesting biological activity, it could be further studied as a potential drug. If it has unique physical or chemical properties, it could be studied for potential use in materials science or chemistry.
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O/c1-31(2)26-16-14-25(15-17-26)28(23-30-29(34)18-13-24-9-5-3-6-10-24)33-21-19-32(20-22-33)27-11-7-4-8-12-27/h3-12,14-17,28H,13,18-23H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNOASXFBFLFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

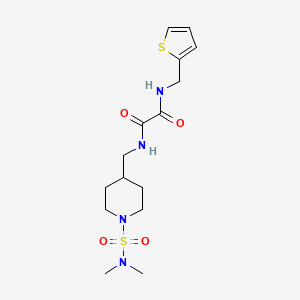
![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)
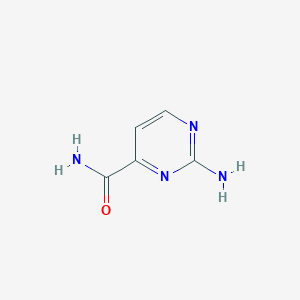
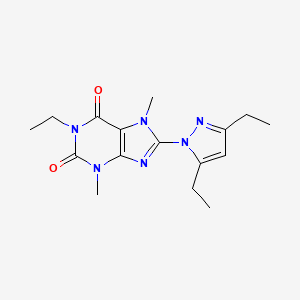
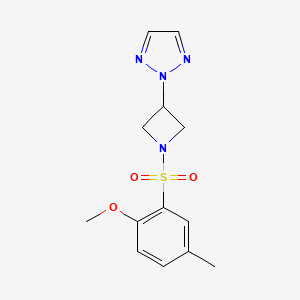
![1-methyl-1H-benzo[d]imidazol-5-yl cinnamate](/img/structure/B2751157.png)
![(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride](/img/structure/B2751159.png)
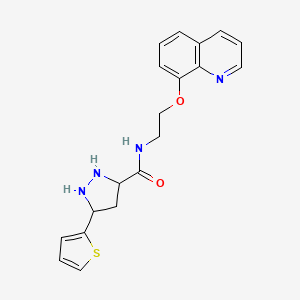
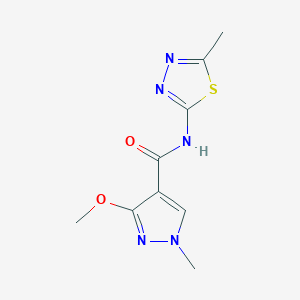
![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/no-structure.png)
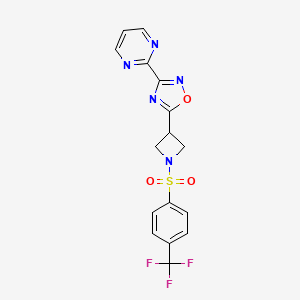
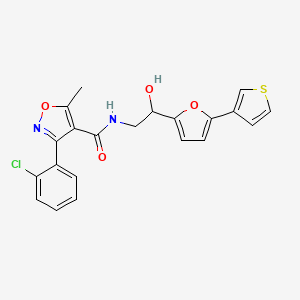
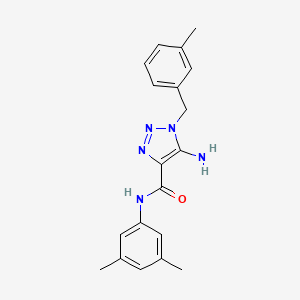
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2751174.png)